An In-depth Technical Guide to 4-Methoxyphenylacetonitrile: Chemical Properties and Structure
An In-depth Technical Guide to 4-Methoxyphenylacetonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenylacetonitrile, also commonly known as 4-methoxybenzyl cyanide, is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its utility as a key intermediate stems from the reactivity of its nitrile group and the electronic properties conferred by the methoxy-substituted phenyl ring. This technical guide provides a comprehensive overview of the chemical properties, structural details, and experimental protocols related to 4-Methoxyphenylacetonitrile, tailored for professionals in research and drug development.
Chemical Structure and Identification
4-Methoxyphenylacetonitrile possesses a simple yet functional structure, consisting of a benzene (B151609) ring substituted with a methoxy (B1213986) group and an acetonitrile (B52724) group at the para (1,4) positions.
Molecular Structure Diagram:
Caption: A 2D representation of the 4-Methoxyphenylacetonitrile molecule.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-(4-methoxyphenyl)acetonitrile[3] |
| Synonyms | (4-Methoxyphenyl)acetonitrile, p-Methoxyphenylacetonitrile, 4-Methoxybenzyl cyanide, p-Anisylacetonitrile[3][4][5] |
| CAS Number | 104-47-2[6][7] |
| Molecular Formula | C₉H₉NO[4][6] |
| SMILES | COc1ccc(CC#N)cc1[6][7] |
| InChI Key | PACGLQCRGWFBJH-UHFFFAOYSA-N[6][7] |
Physicochemical Properties
The physical and chemical properties of 4-Methoxyphenylacetonitrile are crucial for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 147.17 g/mol [3][4][6] |
| Appearance | Clear colorless to slightly yellow liquid[4][5] |
| Melting Point | 8 °C[4][5][8] |
| Boiling Point | 286-287 °C (at 760 mmHg)[5][6][8] |
| Density | 1.085 g/mL at 25 °C[5][6] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol (B145695) and ether.[9] |
| Refractive Index (n20/D) | 1.531[6][7] |
| Flash Point | 117 °C[8] |
Experimental Protocols
Synthesis of 4-Methoxyphenylacetonitrile
A common and effective method for the synthesis of 4-Methoxyphenylacetonitrile is the reaction of 1-(chloromethyl)-4-methoxybenzene with sodium cyanide in an acetone (B3395972) solvent, catalyzed by sodium iodide.[10]
Experimental Workflow Diagram:
Caption: A step-by-step workflow for the synthesis of 4-Methoxyphenylacetonitrile.
Detailed Methodology: [10]
-
Reaction Setup: In a 2-liter two-necked flask equipped with a reflux condenser (protected with a calcium chloride tube) and a mechanical stirrer, combine 1 mole of 1-(chloromethyl)-4-methoxybenzene, 1.5 moles of finely powdered sodium cyanide (dried at 105°C), 0.05 moles of sodium iodide, and 500 mL of dry acetone.
-
Reflux: Heat the mixture to reflux and maintain for 20 hours with continuous stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture by suction to remove the precipitated sodium chloride.
-
Wash the collected salt with 200 mL of acetone.
-
Combine the filtrates and distill off the acetone.
-
-
Purification: The resulting residue is purified by vacuum fractional distillation at 94°C and 0.4 mmHg to yield 4-Methoxyphenylacetonitrile (approximately 80% yield).
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of 4-Methoxyphenylacetonitrile and identifying any potential impurities.
General Protocol:
-
Sample Preparation: Prepare a dilute solution of 4-Methoxyphenylacetonitrile in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Injection: Inject a small volume (typically 1 µL) of the sample into the GC injector port.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase of the column. A temperature gradient is typically used to facilitate the elution of components.
-
Detection (MS): As components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of 4-Methoxyphenylacetonitrile.
General Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.[9]
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Analysis: Process the acquired data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to confirm the chemical structure.
Signaling Pathways
Currently, there is no specific, well-documented evidence of 4-Methoxyphenylacetonitrile directly and significantly modulating major biological signaling pathways in the manner of a bioactive drug molecule. Its primary role in the context of drug development is that of a chemical building block. However, derivatives synthesized from this precursor may exhibit biological activity and interact with various signaling cascades. The biological evaluation of such derivatives would be a necessary step in their development as therapeutic agents.
Conclusion
4-Methoxyphenylacetonitrile is a valuable chemical intermediate with well-defined chemical and physical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its use in a research and development setting. While its direct interaction with biological signaling pathways is not established, its importance as a precursor for more complex and potentially bioactive molecules remains a key aspect of its utility in the pharmaceutical sciences.
References
- 1. (4-Methoxyphenyl)acetonitrile | LGC Standards [lgcstandards.com]
- 2. spectrabase.com [spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. prepchem.com [prepchem.com]
